

TAK-901 IC50 Aurora A 21 nM Aurora B 15 nM

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Compound Focus: Tak-901

CAS No.: 934541-31-8

Cat. No.: S548714

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TAK-901 Profile & Comparison

Attribute	Details for TAK-901	Supporting Experimental Data / Context
	<p> Primary Target & IC₅₀ Aurora A: 21 nM Aurora B: 15 nM [1] In vitro kinase assays; tight-binding, time-dependent inhibition, particularly of Aurora B [2] [1]. Other Key Kinases Targeted FLT3, FGFR2, JAK3, c-Src, CLK2, FGR, YES1 [2] [1] Biochemical panels show multi-kinase inhibition. In cells, potently inhibits Flt3/FGFR2 autophosphorylation [2]. Cellular Antiproliferative IC₅₀ 40 - 500 nM (across various human cancer cell lines) [2] [1] Cell proliferation assays (e.g., CellTiter-Glo) in solid and hematological tumor models [2]. Key Cellular Phenotype Suppression of Histone H3 phosphorylation; induction of polyploidy [2] [1] Immunofluorescence/flow cytometry in PC3 prostate cancer and HL60 leukemia cells [2]. In Vivo Efficacy Potent activity in rodent xenografts; complete regression in A2780 ovarian model [2] Pharmacodynamic responses correlated with TAK-901 retention in tumor tissue [2]. Clinical Stage Phase I (Clinical trials completed in patients with advanced cancers or hematologic malignancies) [2] [1] </p>	

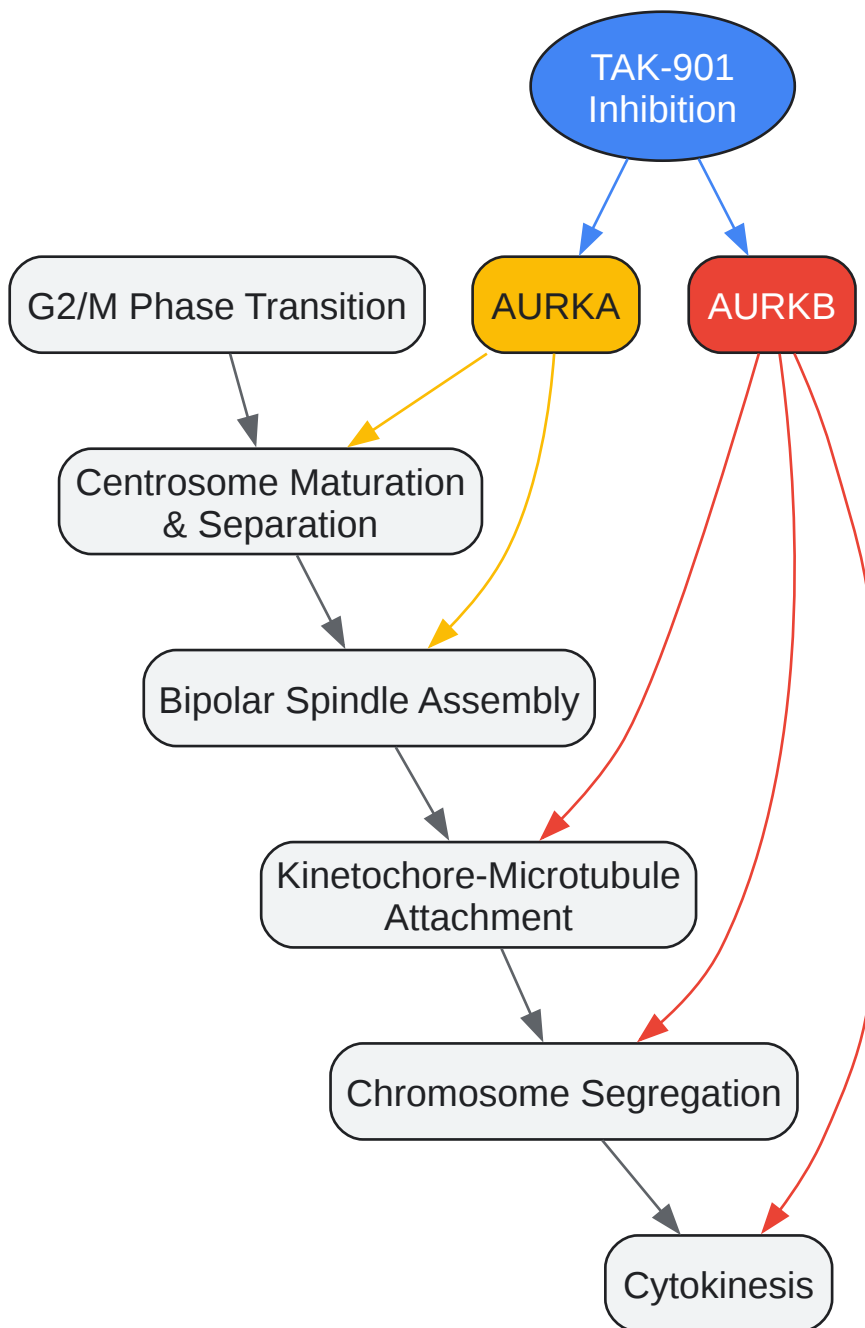
Experimental Protocols for Key Data

To ensure reproducibility, here are the methodologies behind the key findings for **TAK-901**.

- **Biochemical Kinase Assays:** The IC_{50} values (concentration causing 50% inhibition of enzyme activity) for Aurora A and B were determined using kinase assays. **TAK-901** exhibits **time-dependent, tight-binding kinetics**, especially for Aurora B, with a very slow dissociation half-life of 920 minutes, indicating prolonged target engagement [2] [1].
- **Cellular Proliferation and Phenotype Assays:**
 - **Proliferation (IC_{50}):** Various human cancer cell lines were treated with **TAK-901**, and viability was measured after a defined period (e.g., 72 hours) using a standard **CellTiter-Glo luminescent cell viability assay**, which quantifies ATP as a marker of metabolically active cells [2] [3].
 - **Polyploidy Induction:** Cells were treated with **TAK-901** and then analyzed by **flow cytometry** (for DNA content) and **immunofluorescence microscopy**. The phenotype results from failed cytokinesis due to Aurora B inhibition [2].
 - **Biomarker Suppression (p-Histone H3):** Inhibition of cellular Aurora B activity was confirmed by measuring a reduction in phosphorylated Histone H3 (Ser10) using **Western blotting** or immunostaining, a specific marker for Aurora B function [2].
- **In Vivo Efficacy Studies:** **TAK-901**'s antitumor activity was evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised rodents. Tumor volume was monitored over time, and **pharmacodynamic studies** confirmed that the drug reached the tumor and inhibited its intended target [2].

Aurora Kinase Signaling and TAK-901's Role

The following diagram illustrates the core mitotic pathway regulated by Aurora kinases and the primary point of inhibition for **TAK-901**.



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As shown, Aurora A (AURKA) and Aurora B (AURKB) have distinct but coordinated roles in mitosis [4] [5]. **TAK-901**'s primary cellular phenotype—polyploidy—is a direct consequence of **Aurora B inhibition**, which disrupts the spindle assembly checkpoint and prevents proper chromosome segregation and cytokinesis [2] [3].

Research Context and Combination Strategies

- **Therapeutic Rationale:** Aurora kinases are frequently overexpressed in cancers, and their inhibition targets the high proliferation rate of tumor cells. Their activity is often low in non-dividing cells, offering a potential therapeutic window [4] [6].
- **Synergistic Potential:** Research has explored **TAK-901** in combination therapies. A synthetic lethal siRNA screen identified that inhibition of **BCL-xL synergizes with TAK-901**. The mechanism involves **TAK-901** inducing polyploidy and promoting the activation of the pro-apoptotic protein BAX, making cells dependent on BCL-xL for survival. Co-inhibition therefore potently induces apoptosis [3].

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To cite this document: Smolecule. [TAK-901 IC50 Aurora A 21 nM Aurora B 15 nM]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548714#tak-901-ic50-aurora-a-21-nm-aurora-b-15-nm>]

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